Adenosine 3-phosphate 5-phosphosulfatelithium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

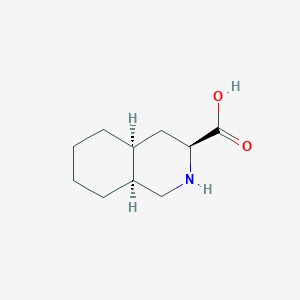

Adenosine 3-phosphate 5-phosphosulfatelithium is a biologically significant compound known for its role as a universal sulfonate donor in various biochemical processes. It is commonly used in the sulfation of glycans and other biological molecules. The compound is a lithium salt hydrate form of adenosine 3-phosphate 5-phosphosulfate, which is also referred to as active sulfate .

作用机制

Target of Action

Adenosine 3-phosphate 5-phosphosulfatelithium, also known as PAPS, primarily targets sulfotransferases (STs) . Sulfotransferases are enzymes that transfer a sulfonate group from PAPS to other molecules, a process known as sulfonation .

Mode of Action

PAPS acts as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It interacts with its targets, the sulfotransferases, by donating a sulfonate group to these enzymes . This interaction results in the sulfonation of various molecules, including glycans .

Biochemical Pathways

The primary biochemical pathway affected by PAPS is the sulfonation pathway . In this pathway, PAPS donates a sulfonate group to various molecules, including glycans, through the action of sulfotransferases . The sulfonation of these molecules can have various downstream effects, depending on the specific molecule being sulfonated .

Pharmacokinetics

It is known that paps is produced by the action of paps synthase in the cytoplasm and nucleus in animal cells . It is also found in the cytoplasm and plastids of plant cells .

Result of Action

The primary result of PAPS’s action is the sulfonation of various molecules , including glycans . This sulfonation can have various molecular and cellular effects, depending on the specific molecule being sulfonated .

Action Environment

The action, efficacy, and stability of PAPS can be influenced by various environmental factors. It is known, though, that PAPS is used for the sulfation of glycans and is also useful to study the distribution and function of its biological transporter(s) .

生化分析

Biochemical Properties

Adenosine 3-phosphate 5-phosphosulfatelithium is used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It is used for the sulfation of glycans . It is also useful to study the distribution and function of its biological transporter .

Cellular Effects

The cellular effects of this compound are primarily related to its role in sulfonation reactions. As a universal sulfonate donor, it plays a crucial role in the sulfation of glycans, which is a key process in various biological functions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a sulfate donor in sulfotransferase reactions . It is synthesized biologically via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite .

Temporal Effects in Laboratory Settings

This compound is known to decompose rapidly when exposed to room temperature, with up to 17% per day at 37 °C . Therefore, it is usually shipped on dry ice to minimize decomposition in transit .

Metabolic Pathways

This compound is involved in the reduction of sulfate to sulfite, a process carried out by sulfate-reducing bacteria . In these organisms, sulfate serves as an electron acceptor .

Transport and Distribution

This compound is transported from the cytosol into the lumen of the Golgi apparatus by PAPS transporters (PAPSTs), which are localized in the Golgi membrane .

Subcellular Localization

The subcellular localization of this compound is primarily in the Golgi apparatus, where it is transported by PAPS transporters .

准备方法

Synthetic Routes and Reaction Conditions: Adenosine 3-phosphate 5-phosphosulfatelithium can be synthesized through a series of enzymatic reactions. The synthesis involves the conversion of adenosine triphosphate (ATP) and inorganic sulfate to adenosine 5-phosphosulfate (APS) and pyrophosphate, catalyzed by ATP-sulfurylase in the presence of magnesium. Subsequently, APS and additional ATP are converted to adenosine 3-phosphate 5-phosphosulfate and adenosine diphosphate (ADP), catalyzed by APS-kinase in the presence of magnesium .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis or enzyme-catalyzed reactions. The compound is produced in a controlled environment to ensure high purity and stability. It is often shipped on dry ice to minimize decomposition during transit .

化学反应分析

Types of Reactions: Adenosine 3-phosphate 5-phosphosulfatelithium primarily undergoes sulfonation reactions. It acts as a sulfonate donor in the presence of sulfotransferases, transferring the sulfonate group to various substrates such as phenols, steroids, and amines .

Common Reagents and Conditions: The common reagents used in these reactions include sulfotransferases and substrates like glycans. The reactions typically occur in the lumen of the Golgi apparatus or in vitro under controlled conditions .

Major Products Formed: The major products formed from these reactions are sulfated glycans and other sulfated biological molecules. These products play crucial roles in various biological processes, including cell signaling and protein function .

科学研究应用

Adenosine 3-phosphate 5-phosphosulfatelithium has a wide range of scientific research applications:

Chemistry: It is used as a universal sulfonate donor in the synthesis of sulfated compounds.

Biology: The compound is essential for studying the distribution and function of biological transporters and sulfotransferases.

Medicine: It is used in research related to drug metabolism and the development of therapeutic agents targeting sulfation pathways.

Industry: The compound is utilized in the production of sulfated polysaccharides and other industrially relevant sulfated compounds

相似化合物的比较

- Adenosine 5-phosphosulfate

- Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt

- Adenosine 3,5-diphosphate

Comparison: Adenosine 3-phosphate 5-phosphosulfatelithium is unique due to its lithium salt form, which enhances its stability and solubility. Compared to adenosine 5-phosphosulfate, it has an additional phosphate group, making it a more versatile sulfonate donor. The triethylammonium salt form is another variant used in specific applications, but the lithium salt form is preferred for its higher stability .

属性

CAS 编号 |

109434-21-1 |

|---|---|

分子式 |

C10H13Li4N5O14P2S |

分子量 |

549.1 g/mol |

IUPAC 名称 |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI 键 |

UGODCLHJOJPPHP-AZGWGOJFSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |

手性 SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

规范 SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)